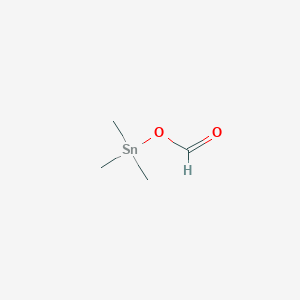

(Formyloxy)(trimethyl)stannane

説明

(Formyloxy)(trimethyl)stannane is an organotin compound with the molecular formula C₄H₁₀O₂Sn, structurally characterized by a trimethyltin group bonded to a formyloxy (OCHO) moiety. This compound is synthesized via formylation reactions, as demonstrated in the preparation of stannane intermediates for dye-sensitized solar cells (DSSCs) . Its key feature is the electrophilic formyloxy group, which participates in cross-coupling reactions such as the Stille coupling, enabling applications in organic electronics and photovoltaics . The compound’s ¹H NMR spectrum shows a distinct singlet at δ 8.18 for the formyl proton, a hallmark of its structure .

特性

CAS番号 |

13241-53-7 |

|---|---|

分子式 |

C4H10O2Sn |

分子量 |

208.83 g/mol |

IUPAC名 |

trimethylstannyl formate |

InChI |

InChI=1S/CH2O2.3CH3.Sn/c2-1-3;;;;/h1H,(H,2,3);3*1H3;/q;;;;+1/p-1 |

InChIキー |

WKBCVTAHVSSVAU-UHFFFAOYSA-M |

正規SMILES |

C[Sn](C)(C)OC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: (Formyloxy)(trimethyl)stannane can be synthesized through various methods. One common approach involves the reaction of trimethyltin chloride with formic acid. The reaction typically occurs under mild conditions and yields (Formyloxy)(trimethyl)stannane as the primary product .

Industrial Production Methods: In industrial settings, the production of (Formyloxy)(trimethyl)stannane often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

化学反応の分析

Types of Reactions: (Formyloxy)(trimethyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

科学的研究の応用

(Formyloxy)(trimethyl)stannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is utilized in the production of materials with specific properties, such as catalysts and stabilizers

作用機序

The mechanism of action of (Formyloxy)(trimethyl)stannane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in redox reactions, altering the oxidation state of tin and other elements involved .

類似化合物との比較

Key Observations:

Reactivity :

- The trimethyl group in (formyloxy)(trimethyl)stannane reduces steric hindrance, enabling faster reaction kinetics in cross-couplings compared to bulkier tributyl or triphenyl derivatives .

- Formyloxy groups are more electrophilic than acetyloxy groups, favoring nucleophilic substitutions in DSSC sensitizer synthesis .

Stability :

- Triphenylstannanes (e.g., (acetyloxy)triphenylstannane) exhibit higher thermal stability due to aromatic conjugation, but their environmental persistence raises regulatory concerns .

- Tributyltin compounds face strict usage restrictions under the Stockholm Convention due to bioaccumulation .

Applications :

- (Formyloxy)(trimethyl)stannane’s role in photovoltaic dyes (e.g., TTZ6) highlights its niche in renewable energy .

- Acetyloxy derivatives dominate agrochemical applications, whereas dibutyl analogs are explored for polymer modifications .

Research Findings

- Synthetic Utility : (Formyloxy)(trimethyl)stannane is pivotal in one-pot syntheses of DSSC dyes, where selective deprotection of the formyl group preserves the Sn–C bond .

- Chemoselectivity : Formyloxy groups exhibit superior reactivity over methoxy or methyl groups in tin-mediated reactions, as demonstrated in mechanistic studies of silicon analogs .

- Environmental Impact : Tributyltin derivatives are phased out in industrial settings due to ecotoxicity, shifting focus toward less persistent trimethyl variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。